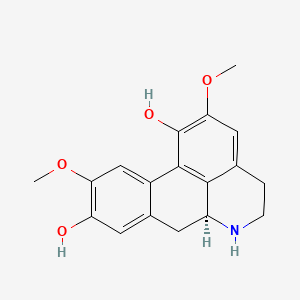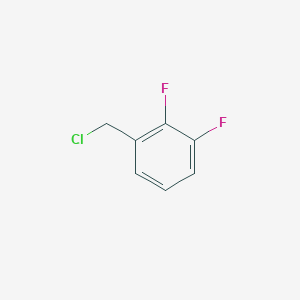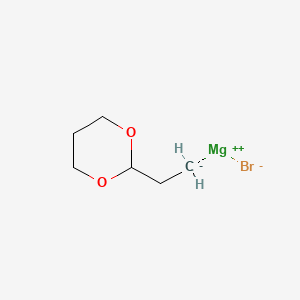
Norisoboldine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norisoboldine is a natural isoquinoline alkaloid primarily found in the traditional Chinese medicinal plant Radix Linderae. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, anti-arthritic, and bone healing effects .
Mechanism of Action
Target of Action
Norisoboldine (NOR) is a natural aryl hydrocarbon receptor (AhR) agonist . It has been demonstrated to attenuate ulcerative colitis (UC) and induce the generation of Treg cells . NOR also targets the Trypanosoma cruzi .
Mode of Action
This compound activates AhR in CD4+T cells under hypoxic microenvironment . It downregulates the progress of glycolysis, levels of Glut1 and HK2, and expression of miR-31 . NOR reduces NAD+ and SIRT1 levels, facilitates the ubiquitin-proteasomal degradation of SUV39H1 protein, and inhibits the enrichment of H3K9me3 at the Foxp3 promoter in CD4+T cells under hypoxic microenvironment .
Biochemical Pathways
This compound affects the AhR/glycolysis axis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway . It also suppresses VEGF-induced endothelial cell migration via the cAMP-PKA-NF-κB/Notch1 pathway .
Result of Action
This compound inhibits the tibia fracture healing process by suppressing cartilage formation, which leads to less endochondral ossification . It significantly reduces the differentiation of primary bone marrow stromal cells (BMSCs) to chondrocytes in vitro by reducing the bone morphogenetic protein 2 (BMP2) signaling . NOR also substantially reduces the production of nitric oxide (NO), tumor necrosis factor (TNF)-α as well as interleukin (IL)-1β from RAW264.7 macrophage cells .
Action Environment
It’s known that under uc condition, hypoxia widely exists in colonic mucosa, and secondary changes of micrornas (mirs) expressions and glycolysis contribute to treg differentiation
Biochemical Analysis
Biochemical Properties
Norisoboldine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits osteoclast differentiation by interacting with bone morphogenetic protein 2 (BMP2) signaling . It also promotes osteogenic differentiation via the mechanistic target of rapamycin kinase (mTOR)/ribosomal protein S6 kinase (S6K1) pathway . Additionally, this compound acts as an aryl hydrocarbon receptor (AhR) agonist, promoting regulatory T cell (Treg) differentiation and attenuating colitis .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It inhibits the differentiation of primary bone marrow stromal cells (BMSCs) to chondrocytes by reducing BMP2 signaling . In osteoblasts and BMSCs, this compound promotes osteogenic differentiation while inhibiting adipogenic differentiation . Furthermore, this compound enhances Treg differentiation in CD4+ T cells under hypoxic conditions by targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways and interactions. This compound inhibits osteoclast differentiation by down-regulating the expression of vascular endothelial growth factor (VEGF) and decreasing the accumulation of the ARNT-HIF-1α complex . It also promotes Treg differentiation by activating AhR in CD4+ T cells and repressing glycolysis . Additionally, this compound enhances osteoblast differentiation through the mTOR/S6K1 pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to inhibit the tibia fracture healing process by suppressing cartilage formation, leading to less endochondral ossification Its anti-inflammatory effects on arthritis suggest that this compound may have different effects on aged animals due to increased inflammation with aging .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats with adjuvant-induced arthritis, this compound significantly decreased the swelling of paws and arthritis index scores at doses of 15 and 30 mg/kg . Higher doses of this compound (30 mg/kg) prevented the infiltration of inflammatory cells and destruction of bone and cartilage in joints . The potential toxic or adverse effects at high doses need to be carefully evaluated.
Metabolic Pathways
This compound is involved in several metabolic pathways. It promotes fatty acid oxidation-mediated H3K27 acetylation of Foxp3 during Treg cell differentiation . Additionally, this compound targets glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathways to promote Treg differentiation and attenuate colitis . These metabolic pathways highlight the role of this compound in regulating cellular metabolism and gene expression.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation. For example, this compound promotes fatty acid oxidation in Treg cells, leading to increased acetyl-CoA levels and acetylation of histone 3 (H3K27) at the Foxp3 promoter . This suggests that this compound’s transport and distribution are closely linked to its metabolic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound promotes Treg differentiation by activating AhR in CD4+ T cells under hypoxic conditions . It also facilitates gene transcription of Foxp3 via acetyl-CoA-mediated H3K27 acetylation modification . These findings indicate that this compound’s subcellular localization is essential for its regulatory effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Norisoboldine can be synthesized through various chemical routes. One common method involves the use of anhydrous ethanol, tributyrin, and emulsifier EL-40. The process includes dissolving this compound in anhydrous ethanol at 37°C using ultrasonic waves, followed by the addition of tributyrin and emulsifier EL-40 to form a self-microemulsion .
Industrial Production Methods: In industrial settings, this compound is often extracted from Radix Linderae using solvent extraction techniques. The plant material is typically dried, powdered, and subjected to extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Norisoboldine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Norisoboldine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study isoquinoline alkaloids and their derivatives.
Biology: this compound is studied for its effects on cellular processes, including cell differentiation and apoptosis.
Medicine: It has shown promise in treating inflammatory diseases, arthritis, and bone fractures.
Comparison with Similar Compounds
Norisoboldine is unique among isoquinoline alkaloids due to its specific pharmacological properties. Similar compounds include:
Berberine: Another isoquinoline alkaloid with anti-inflammatory and antimicrobial properties.
Tetrahydropalmatine: Known for its analgesic and sedative effects.
Corydine: Exhibits anti-inflammatory and analgesic activities.
Compared to these compounds, this compound’s ability to inhibit osteoclast differentiation and promote regulatory T cell differentiation makes it particularly valuable in treating arthritis and inflammatory diseases .
Properties
CAS No. |
23599-69-1 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |
InChI |
InChI=1S/C18H19NO4/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3 |
InChI Key |
HORZNQYQXBFWNZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |
Isomeric SMILES |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |
melting_point |
190 - 192 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)





